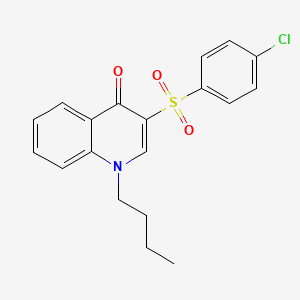

1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative characterized by a butyl group at the N1 position and a 4-chlorobenzenesulfonyl moiety at the C3 position. The 1,4-dihydroquinolin-4-one scaffold is pharmacologically versatile, with derivatives exhibiting antibacterial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-2-3-12-21-13-18(19(22)16-6-4-5-7-17(16)21)25(23,24)15-10-8-14(20)9-11-15/h4-11,13H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFYKILSSDERLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

Sulfonylation: The chlorobenzenesulfonyl group is introduced through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Sodium borohydride, ethanol, and room temperature.

Substitution: Nucleophiles like amines, pyridine as a base, and mild heating.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C3 Position

The C3 position is critical for modulating biological activity. Key comparisons include:

- Key Insight : Sulfonyl groups (as in the target compound) are less common than acyl groups in this scaffold. They may confer stronger interactions with bacterial enzymes (e.g., peptidoglycan biosynthesis proteins) compared to acyl derivatives .

Substituent Variations at the N1 Position

The N1 alkyl chain length influences pharmacokinetics:

- Key Insight : The butyl group in the target compound strikes a balance between the methyl (too polar) and pentyl (too bulky) groups, likely enhancing drug-likeness .

Functional Analogues with Diverse Pharmacological Profiles

- 3-Acyl-2-phenylamino Derivatives (e.g., APDQ230122): Exhibit anti-pneumococcal activity by disrupting peptidoglycan biosynthesis . The phenylamino group in APDQ230122 enables π-π stacking with bacterial enzymes, a feature absent in the sulfonyl-containing target compound .

- 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone : Shares a sulfonyl group but differs in N1 substitution (chlorobenzyl vs. butyl). The chlorobenzyl group may enhance target specificity but reduce metabolic stability compared to the butyl chain .

Biological Activity

1-Butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the dihydroquinoline family. Its structural complexity, characterized by a butyl group and a chlorobenzenesulfonyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 393.9 g/mol

The compound's structure includes a quinoline core with specific functional groups that enhance its biological activity. The presence of the chlorobenzenesulfonyl group is particularly significant as it influences the compound's interaction with biological targets.

This compound primarily functions as an inhibitor of the inositol-requiring enzyme 1 (IRE1). IRE1 is crucial in the unfolded protein response (UPR), which is activated under cellular stress conditions. By modulating IRE1 signaling pathways, this compound can potentially exert anti-tumor effects and influence cellular stress responses.

Anticancer Properties

Research has indicated that compounds analogous to this compound exhibit significant anticancer potential. The inhibition of IRE1 can lead to apoptosis in cancer cells by disrupting their ability to manage misfolded proteins during stress.

Case Studies

A study investigating the effects of similar dihydroquinoline derivatives showed that they could induce cell death in various cancer cell lines through apoptosis mechanisms triggered by UPR modulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | IRE1 Inhibition |

| Study B | HeLa | 8.2 | Apoptosis Induction |

| Study C | A549 | 12.0 | UPR Modulation |

Other Biological Activities

In addition to its anticancer properties, this compound may also exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates possible pathways through which it may reduce inflammation markers in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : Using Friedländer synthesis.

- Introduction of the Butyl Group : Via alkylation reactions.

- Sulfonylation : Utilizing chlorobenzenesulfonyl chloride.

Various derivatives have been synthesized to explore enhanced biological activities or altered pharmacokinetics. For instance, modifications at the 6-position of the quinoline ring have shown varied effects on receptor binding and enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.